N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide
Overview
Description
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide is a complex organic compound featuring an indole ring system substituted with a fluorine atom and a methyl group, and a dinitrobenzamide moiety
Synthetic Routes and Reaction Conditions:
Indole Synthesis: The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions.
Substitution Reactions:
Amide Bond Formation: The final step involves the formation of the amide bond between the indole derivative and the dinitrobenzamide moiety, typically using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring and the benzamide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Typical reducing agents include tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).
Substitution: Electrophilic substitution often uses strong acids like sulfuric acid (H2SO4), while nucleophilic substitution may involve strong bases like sodium hydride (NaH).
Major Products Formed:
N-oxides: Resulting from the oxidation of the indole nitrogen.
Amines: Formed by the reduction of nitro groups.
Substituted Indoles and Benzamides: Resulting from various substitution reactions.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has potential biological activities, including antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development. Medicine: Its derivatives could be explored for therapeutic applications, such as in the treatment of infectious diseases and cancer. Industry: The compound's unique structure makes it useful in the design of new materials and catalysts.
Mechanism of Action
The exact mechanism of action of N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(4-fluorobenzenesulfonyl)guanidine: This compound shares the indole core and fluorine substitution but differs in the presence of a guanidine group.
2-(5-fluoro-1H-indol-3-yl)-N-methylethanamine: Another indole derivative with a methyl group and a different amine functionality.
Uniqueness: N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide stands out due to its dinitrobenzamide moiety, which is not commonly found in similar compounds. This structural feature may contribute to its unique biological and chemical properties.
Properties
IUPAC Name |
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O5/c1-10-15(16-8-12(19)2-3-17(16)21-10)4-5-20-18(24)11-6-13(22(25)26)9-14(7-11)23(27)28/h2-3,6-9,21H,4-5H2,1H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HROYKUUQJQTILM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCNC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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